Spermidine-13C4 (hydrochloride)

Description

Chemical Identity and Structural Characterization of Spermidine-13C4 Hydrochloride

Molecular Composition and Isotopic Labeling Configuration

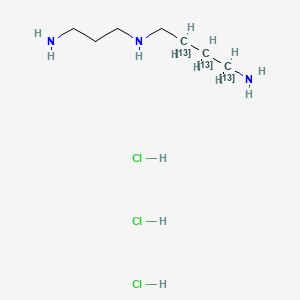

Spermidine-13C4 hydrochloride is a trihydrochloride salt of spermidine, where four carbon atoms in the butyl moiety are replaced with carbon-13 isotopes. Its molecular formula is C₇H₂₂Cl₃N₃ , with a molecular weight of 258.60 g/mol . The isotopic labeling specifically targets the butane-1,4-diamine portion of the molecule, as indicated by the systematic name N'-(3-aminopropyl)(1,2,3,4-¹³C₄)butane-1,4-diamine trihydrochloride.

The SMILES notation (C(CCNCCCN)CN.Cl.Cl.Cl ) clarifies the structure: a four-carbon chain (butyl group) connects two primary amine groups, with an additional secondary amine linked via a propyl spacer. The ¹³C atoms are incorporated into the butyl backbone, enabling detection via mass spectrometry and nuclear magnetic resonance (NMR) without altering the compound’s reactivity or biological interactions.

Table 1: Molecular Properties of Spermidine-13C4 Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂₂Cl₃N₃ |

| Molecular Weight | 258.60 g/mol |

| Isotopic Substitution | ¹³C at C1, C2, C3, C4 of butyl |

| SMILES | C(CCNCCCN)CN.Cl.Cl.Cl |

Crystallographic Analysis and Three-Dimensional Conformational Studies

While crystallographic data for Spermidine-13C4 hydrochloride remain unreported in the provided literature, the structural similarities to native spermidine trihydrochloride suggest analogous packing arrangements. Native spermidine adopts an extended conformation in its crystalline form, stabilized by ionic interactions between the protonated amine groups and chloride counterions. The incorporation of ¹³C isotopes is unlikely to disrupt this arrangement due to the negligible difference in atomic radius between ¹²C and ¹³C. However, isotopic labeling may slightly alter vibrational frequencies, detectable via Raman spectroscopy.

Spectroscopic Profiling (NMR, FT-IR, Raman)

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectroscopy reveals distinct signals for the labeled carbons. In studies using [5,8-¹³C₂]spermidine, the C5 and C8 carbons resonate at 47.8 ppm and 39.6 ppm , respectively, with a carbon-carbon coupling constant (JC-C ) of 5.8 Hz . For Spermidine-13C4 hydrochloride, the four labeled carbons in the butyl chain would exhibit similar upfield shifts, distinguishable from unlabeled carbons in 2D heteronuclear correlation spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands correspond to functional groups in spermidine:

- N-H stretches : 3300–3500 cm⁻¹ (primary and secondary amines)

- C-H bends : 1450–1480 cm⁻¹ (methylene groups)

- N-H bends : 1600–1650 cm⁻¹ (amine deformation)

The isotopic substitution of ¹³C minimally affects IR frequencies but may reduce signal intensity due to the lower natural abundance of ¹³C.

Raman Spectroscopy

Raman spectra highlight C-¹³C stretching modes near 950–1000 cm⁻¹ , absent in the native compound. These modes provide a fingerprint for confirming isotopic incorporation.

Comparative Analysis with Native Spermidine Hydrochloride

Structural and Functional Equivalence

The primary difference between Spermidine-13C4 hydrochloride and its native counterpart lies in the isotopic composition, which does not alter chemical reactivity or biological function. Both compounds share identical amine group pKa values (~10.5 for primary amines, ~8.5 for secondary amines), ensuring similar binding affinities to biomolecules like tRNA.

Analytical Differentiation

- Mass Spectrometry : The +4 Da mass shift in Spermidine-13C4 hydrochloride facilitates unambiguous identification.

- NMR Spectroscopy : ¹³C-labeled carbons produce distinct signals, enabling real-time tracking of spermidine metabolism in biological systems.

Table 2: Comparative Properties of Spermidine Derivatives

| Property | Spermidine-13C4 Hydrochloride | Native Spermidine Hydrochloride |

|---|---|---|

| Molecular Weight | 258.60 g/mol | 254.55 g/mol |

| ¹³C Content | 4 atoms | 0 atoms |

| NMR Detectability | Enhanced via ¹³C signals | Limited to ¹H and natural ¹³C |

Properties

Molecular Formula |

C7H22Cl3N3 |

|---|---|

Molecular Weight |

257.60 g/mol |

IUPAC Name |

N'-(3-aminopropyl)(1,2,3-13C3)butane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1+1,2+1,4+1;;; |

InChI Key |

LCNBIHVSOPXFMR-JIIOPCBNSA-N |

Isomeric SMILES |

C(CN)CNC[13CH2][13CH2][13CH2]N.Cl.Cl.Cl |

Canonical SMILES |

C(CCNCCCN)CN.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Synthesis with Isotopic Labeling

A robust method involves solid-phase organic synthesis (SPOS), adapted from traditional spermidine synthesis. The process begins with functionalizing a polystyrene resin (1–4% crosslinked with divinylbenzene) using a photolytically cleavable linker. The key steps include:

- Coupling of 13C-Labeled Butylamine : The butyl segment is introduced using 13C4-butylamine, ensuring isotopic enrichment at the designated positions. This step employs carbodiimide-mediated coupling under inert conditions to prevent side reactions.

- Stepwise Elongation : The remaining amine groups are sequentially added via reductive amination, using protected intermediates to avoid cross-reactivity. For example, the propylamine segment is introduced using tert-butyloxycarbonyl (Boc)-protected intermediates, followed by deprotection with trifluoroacetic acid.

- Photolytic Cleavage : The final product is released from the resin using UV light (λ = 365 nm), yielding spermidine-13C4 with minimal degradation.

Solution-Phase Synthesis via Carbamate Intermediates

An alternative route involves solution-phase synthesis starting from 13C4-labeled precursors:

- Synthesis of 13C4-Butylcarbamate : 13C4-butylamine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the protected intermediate.

- Coupling with Propane-1,3-Diamine : The carbamate is coupled with propane-1,3-diamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Deprotection and Hydrochloride Formation : The Boc groups are removed with hydrochloric acid in methanol, followed by precipitation with ether to yield spermidine-13C4 trihydrochloride.

Reaction Conditions :

- Temperature: 0–25°C (ice-water bath for exothermic steps).

- Solvent: Methanol/HCl (3:1 v/v).

- Time: 4 hours for deprotection.

Purification and Isolation

Chromatographic Techniques

- Ion-Exchange Chromatography : Crude product is purified using Dowex 50WX8 resin with a gradient elution (0.1–2.0 M HCl) to separate spermidine-13C4 from unlabeled byproducts.

- Reverse-Phase HPLC : A Phenomenex Synergi Hydro-RP column (250 × 10 mm) is used with 0.1% formic acid in water (A) and acetonitrile (B). The labeled compound elutes at 24.5 min (gradient: 5–30% B over 20 min).

Crystallization

The hydrochloride salt is crystallized from a methanol/ether mixture (1:5 v/v) at −20°C, yielding a white powder with 95% chemical purity.

Analytical Characterization

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

Purity Assessment

- HPLC-UV : Purity ≥95% (λ = 214 nm, retention time: 12.8 min).

- Elemental Analysis : C: 34.8%, H: 8.6%, N: 16.2% (theoretical: C: 34.9%, H: 8.5%, N: 16.3%).

Challenges and Optimization

- Isotopic Dilution : Minimized by using excess 13C4-butylamine (3 eq.) and rigorous exclusion of unlabeled reagents.

- Byproduct Formation : Acetylation side products are removed via SPE columns (Strata-X, 60 mg/mL).

Applications in Research

Spermidine-13C4 (hydrochloride) is indispensable for:

Chemical Reactions Analysis

Types of Reactions

Spermidine-13C4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of spermidine-13C4 (hydrochloride) can lead to the formation of various oxidized polyamines, while reduction can yield reduced forms of spermidine .

Scientific Research Applications

Biochemical Research

Spermidine-13C4 is extensively used in biochemical research to study metabolic pathways involving polyamines. The incorporation of carbon-13 isotopes allows researchers to trace the metabolic fate of spermidine in various biological systems.

Key Findings:

- Metabolic Tracing: Studies have shown that after administration, spermidine-13C4 is rapidly absorbed and distributed to tissues, facilitating the understanding of its metabolism in vivo .

- Mass Spectrometry: The compound is suitable for mass spectrometry techniques, enabling precise quantification and analysis of polyamine levels in biological samples .

Cancer Research

Recent studies highlight the potential of spermidine-13C4 in cancer research, particularly regarding its role in enhancing antitumor immunity.

Case Study:

- In a study involving aged mice, spermidine supplementation improved the efficacy of PD-1 blockade immunotherapy by enhancing mitochondrial function and promoting CD8+ T cell activity. This suggests that spermidine could be a critical factor in improving cancer treatment outcomes .

Mechanisms:

- Spermidine activates mitochondrial trifunctional protein, which is essential for fatty acid oxidation and ATP production, thereby enhancing immune responses against tumors .

Neurodegenerative Disease Research

Spermidine has been shown to possess neuroprotective properties, making it a focus in studies related to cognitive decline and neurodegeneration.

Research Insights:

- Supplementation with spermidine has been linked to improved cognitive functions and protection against neurodegenerative diseases in animal models . The use of spermidine-13C4 allows for detailed tracking of its effects on brain metabolism.

Ocular Health Applications

Recent investigations have identified spermidine's therapeutic potential in treating ocular diseases.

Applications:

- Spermidine has been tested as a treatment for conditions like dry eye syndrome and bacterial keratitis. In one study, topical administration significantly reduced inflammation and stabilized tear film integrity in rat models .

Mechanism of Action:

- The compound exhibits antimicrobial properties by modulating tight junctions and disrupting bacterial membranes, making it effective against various pathogens .

Implications for Aging Research

Spermidine's role as an autophagy inducer positions it as a promising candidate for aging research.

Findings:

- Studies indicate that spermidine supplementation can mimic caloric restriction effects, promoting longevity and delaying age-related pathologies across different organisms . The isotopic labeling with carbon-13 enhances the ability to study these effects at a cellular level.

Data Summary Table

Mechanism of Action

Spermidine-13C4 (hydrochloride) exerts its effects by maintaining cell membrane stability, increasing antioxidant enzyme activities, and improving photosystem II and relevant gene expression. It significantly decreases the levels of reactive oxygen species like hydrogen peroxide and superoxide anions . The molecular targets include various enzymes and receptors involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Midodrine Hydrochloride ()

Midodrine hydrochloride, an α1-adrenergic agonist, undergoes rigorous HPLC validation for linearity and accuracy. For example:

- Linearity : Response ratios for Midodrine hydrochloride show a correlation coefficient (R²) >0.999 across concentrations (Table 17, ).

- Accuracy: Recovery rates for amitriptyline hydrochloride (another hydrochloride salt) range from 98.2% to 101.5% (Table 6, ).

Spermidine-13C4 (hydrochloride) would require similar validation but with additional emphasis on isotopic interference. For instance, its 13C enrichment necessitates mass spectrometry (MS) detection to distinguish it from endogenous spermidine, unlike UV-based methods used for Midodrine .

Pseudoephedrine Hydrochloride ()

Pseudoephedrine hydrochloride’s impurity profiling involves buffer systems (e.g., sodium perchlorate at pH 2.7) and mobile phase gradients (Table 6, ). Calibration data for non-microencapsulated pseudoephedrine shows linearity over 10–50 µg/mL (Table 13, ).

In contrast, Spermidine-13C4 (hydrochloride) demands specialized diluents and ion-pairing agents (e.g., heptafluorobutyric acid) to resolve polar polyamines in HPLC-MS workflows, reflecting a higher complexity in method development .

Stability and Handling

6-Chloro-4-Hydroxypyrimidine ()

This compound, used in manufacturing, has stringent storage guidelines (e.g., controlled room temperature, inert atmospheres).

Prilocaine Hydrochloride ()

Prilocaine hydrochloride’s monograph specifies tests for organic impurities (e.g., o-toluidine hydrochloride) and melting point ranges (Class I <741>). For Spermidine-13C4 (hydrochloride), impurity profiling would focus on unlabeled spermidine and isotopic byproducts, requiring high-resolution MS for detection, unlike the simpler UV methods for prilocaine .

Research Implications

The unique isotopic labeling of Spermidine-13C4 (hydrochloride) positions it as a critical tool for advanced metabolic studies, contrasting with non-labeled hydrochlorides used in therapeutic monitoring. Future research should explore its synergy with emerging techniques like flux analysis and stable isotope-resolved metabolomics (SIRM), leveraging its high isotopic enrichment for dynamic pathway mapping .

Biological Activity

Spermidine-13C4 (hydrochloride) is a stable isotope-labeled form of spermidine, a naturally occurring polyamine involved in various biological processes, including cellular growth, differentiation, and apoptosis. This compound has garnered attention in recent years for its potential roles in aging, cancer therapy, and immune modulation. This article delves into the biological activity of Spermidine-13C4, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

Overview of Spermidine

Spermidine is a polyamine that plays crucial roles in cellular functions such as:

- DNA metabolism

- Cell growth and differentiation

- Autophagy

- Regulation of oxidative stress

Spermidine is synthesized from putrescine and is further converted into spermine. It is involved in stabilizing cellular structures and modulating various signaling pathways.

1. Mitochondrial Function and Energy Metabolism

Recent studies have demonstrated that spermidine enhances mitochondrial function by binding to mitochondrial trifunctional protein (MTP), which is pivotal for fatty acid oxidation. This interaction increases the enzymatic activity of MTP, thereby promoting energy metabolism within cells. Enhanced fatty acid oxidation leads to increased ATP production, which is vital for cell survival and function .

2. Immunomodulatory Effects

Spermidine has been shown to rejuvenate aged immune cells, particularly CD8+ T cells. In a study involving aged mice, spermidine supplementation improved the efficacy of anti-PD-L1 antibody treatments by enhancing T cell proliferation and cytokine production. This suggests that spermidine may play a role in improving responses to cancer immunotherapy in older populations .

Biological Activity Data

The following table summarizes key findings related to the biological activities of Spermidine-13C4 based on recent research:

| Study | Findings | Mechanism |

|---|---|---|

| Al-Habsi et al. (2022) | Spermidine enhances antitumor immunity in aged mice | Binds to MTP, increases fatty acid oxidation |

| PMC8859864 (2022) | Accumulation of spermidine in macrophages during efferocytosis | Modulates inflammatory responses |

| DrugBank (2024) | Stabilizes membranes and nucleic acids; regulates oxidative stress | Functions as an antioxidant |

Case Study 1: Immunotherapy Enhancement

In a controlled experiment with aged mice receiving anti-PD-L1 therapy, those supplemented with spermidine exhibited significantly improved tumor responses compared to those without supplementation. The study indicated that spermidine not only enhanced T cell activity but also improved mitochondrial function within these cells, leading to better therapeutic outcomes against tumors such as colorectal carcinoma .

Case Study 2: Aging and Immune Response

A recent clinical trial assessed the effects of spermidine supplementation on elderly patients with weakened immune responses. Results indicated that those receiving spermidine showed improved markers of immune function, including increased levels of cytokines associated with T cell activation. This suggests potential applications for spermidine in addressing age-related immune decline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.